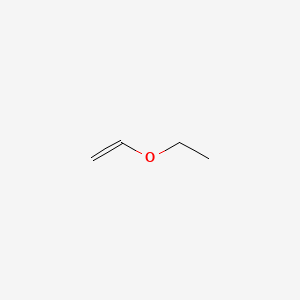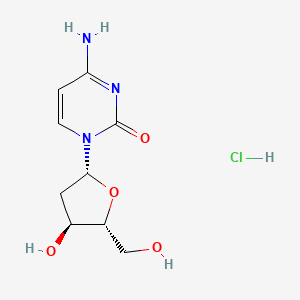
Diethylazanide;niobium(5+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylazanide;niobium(5+) is a chemical compound that features niobium in its +5 oxidation state, coordinated with diethylazanide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethylazanide;niobium(5+) typically involves the reaction of niobium pentachloride with diethylamine in an inert atmosphere. The reaction is carried out in a solvent such as toluene or hexane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for Diethylazanide;niobium(5+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Diethylazanide;niobium(5+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to lower oxidation state niobium species.
Substitution: The diethylazanide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions can be carried out using other amines or phosphines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium oxides, while reduction could produce niobium hydrides or lower oxidation state niobium complexes.
Aplicaciones Científicas De Investigación
Diethylazanide;niobium(5+) has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and hydrogenation reactions.
Materials Science: The compound is investigated for its potential use in the synthesis of advanced materials, such as superconductors and high-performance alloys.
Biological and Medical Research:
Mecanismo De Acción
The mechanism of action of Diethylazanide;niobium(5+) in catalytic processes typically involves the coordination of the niobium center with substrates, facilitating various chemical transformations. The diethylazanide ligands can stabilize the niobium center and influence its reactivity. Molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Vanadium Compounds: Vanadium compounds, such as vanadium pentoxide, share similar catalytic properties but differ in their oxidation states and ligand environments.
Tantalum Compounds: Tantalum compounds, like tantalum pentachloride, have similar chemical properties due to their position in the periodic table but exhibit different reactivity and stability profiles.
Uniqueness: Diethylazanide;niobium(5+) is unique due to its specific ligand environment and the +5 oxidation state of niobium, which imparts distinct reactivity and stability characteristics compared to other niobium compounds and similar transition metal complexes .
Propiedades
Número CAS |
25169-05-5 |
|---|---|
Fórmula molecular |
C20H50N5Nb |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
diethylazanide;niobium(5+) |
InChI |
InChI=1S/5C4H10N.Nb/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5 |
Clave InChI |
LREVKQSBUDTOJT-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Nb+5] |
SMILES canónico |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Nb+5] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B3422310.png)








